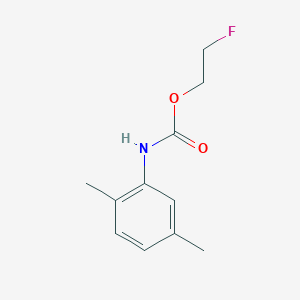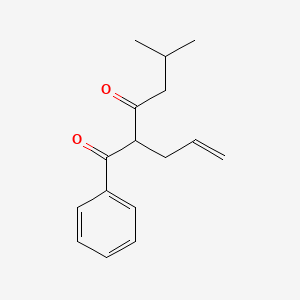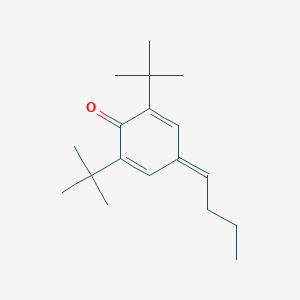
2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and properties. It is a derivative of cyclohexadienone, characterized by the presence of two tert-butyl groups and a butylidene substituent. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate aldehyde under basic conditions. A common method includes the use of piperidine as a catalyst in a Dean-Stark apparatus. The reaction mixture is heated under reflux in toluene, followed by the addition of acetic anhydride to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic and nucleophilic reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability. The butylidene group participates in conjugation, affecting the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
- 2,6-Di-tert-butyl-4-methoxybenzylidene-cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one is unique due to its specific substituents, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring stability and reactivity under various conditions .
Properties
CAS No. |
62130-85-2 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-butylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H28O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h10-12H,8-9H2,1-7H3 |
InChI Key |
PLIPTHDLJPKYQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


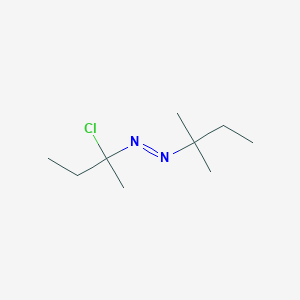
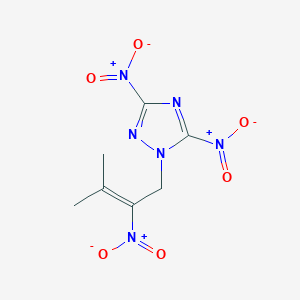
![4,4'-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14558827.png)
![5-[(2-Ethylhexyl)oxy]benzene-1,3-diol](/img/structure/B14558832.png)
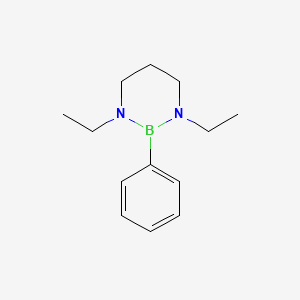
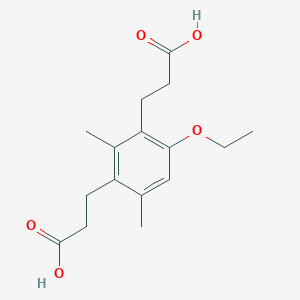
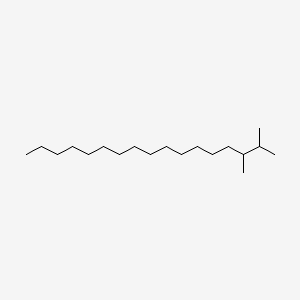
![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
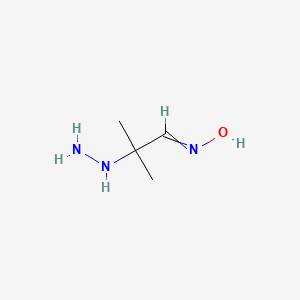
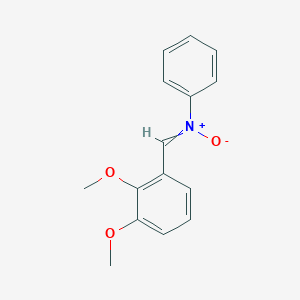
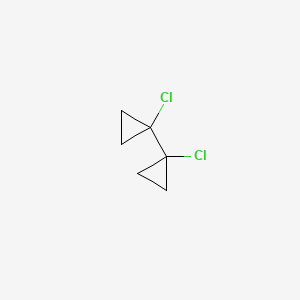
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
